molecular formula C16H14ClFN2O2 B1523729 2-amino-5-chloro-3-(2-ethoxy-5-fluorophenyl)-3H-indol-3-ol CAS No. 1299311-28-6

2-amino-5-chloro-3-(2-ethoxy-5-fluorophenyl)-3H-indol-3-ol

Cat. No. B1523729
M. Wt: 320.74 g/mol
InChI Key: AUZAOHTZCMKRJQ-UHFFFAOYSA-N
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Description

2-amino-5-chloro-3-(2-ethoxy-5-fluorophenyl)-3H-indol-3-ol, also known as 2-ACFEP, is an indole-based compound used in scientific research. It has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Histochemical Applications : Björklund and Stenevi (1970) demonstrated the use of acid catalysis in the formaldehyde condensation reaction for sensitive histochemical demonstration of tryptamines and phenylethylamines, highlighting the specificity for indolylethylamines and methoxylated phenylethylamines due to acid-catalyzed Pictet-Spengler reactions (Björklund & Stenevi, 1970).

  • Antimalarial Activity : Werbel et al. (1986) explored the synthesis, antimalarial activity, and quantitative structure-activity relationships of a series of compounds, demonstrating the potential for chemical modifications to enhance antimalarial potency, which encourages further clinical trials (Werbel et al., 1986).

  • Intermolecular Interactions : Shukla et al. (2014) synthesized biologically active 1,2,4-triazole derivatives, analyzing their crystal structures and intermolecular interactions, which provides insights into the design of molecules with optimized properties (Shukla et al., 2014).

Pharmacological Applications

  • Antitumor and Antimicrobial Agents : A diverse array of synthesized compounds based on the core structure of 2-amino-5-chloro-3-(2-ethoxy-5-fluorophenyl)-3H-indol-3-ol and related frameworks has shown potent antiproliferative, antitumor, and antimicrobial activities. This includes compounds targeting tubulin polymerization, demonstrating the potential for developing new therapeutic agents (Romagnoli et al., 2006), (Xiong et al., 2009).

Material Science Applications

  • Fluorescence Probes and Sensors : The manipulation of the chemical structure of related compounds to include fluorophores has enabled the creation of materials with unique optical properties, such as dual fluorescence effects and significant shifts in fluorescence emission spectra. These materials find applications in fluorescence probes and sensors, offering tools for biological and chemical analysis (Budziak et al., 2019).

properties

IUPAC Name

2-amino-5-chloro-3-(2-ethoxy-5-fluorophenyl)indol-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O2/c1-2-22-14-6-4-10(18)8-12(14)16(21)11-7-9(17)3-5-13(11)20-15(16)19/h3-8,21H,2H2,1H3,(H2,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZAOHTZCMKRJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)F)C2(C3=C(C=CC(=C3)Cl)N=C2N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-5-chloro-3-(2-ethoxy-5-fluorophenyl)-3H-indol-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-5-chloro-3-(2-ethoxy-5-fluorophenyl)-3H-indol-3-ol
Reactant of Route 2
2-amino-5-chloro-3-(2-ethoxy-5-fluorophenyl)-3H-indol-3-ol
Reactant of Route 3
2-amino-5-chloro-3-(2-ethoxy-5-fluorophenyl)-3H-indol-3-ol
Reactant of Route 4
2-amino-5-chloro-3-(2-ethoxy-5-fluorophenyl)-3H-indol-3-ol
Reactant of Route 5
2-amino-5-chloro-3-(2-ethoxy-5-fluorophenyl)-3H-indol-3-ol
Reactant of Route 6
2-amino-5-chloro-3-(2-ethoxy-5-fluorophenyl)-3H-indol-3-ol

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